1-Penten-3-one, 1-chloro-

Physical property Purification Distillation

1-Penten-3-one, 1-chloro- (CAS 105-32-8), systematically named 1-chloropent-1-en-3-one and commonly referred to as ethyl β-chlorovinyl ketone, is a small-molecule α,β-unsaturated chlorovinyl ketone with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. It exists as a light-yellow oil at ambient temperature, is soluble in acetone, chloroform, and dichloromethane, and exhibits a calculated water solubility of 7.1 g/L at 25 °C.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
CAS No. 105-32-8
Cat. No. B144391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-3-one, 1-chloro-
CAS105-32-8
Synonyms2-Chlorovinyl Ethyl Ketone;  1-Chloro-1-penten-3-one
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCCC(=O)C=CCl
InChIInChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3
InChIKeyCFMFGANUEMXVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-penten-3-one (CAS 105-32-8) – Procurement-Grade Baseline for Ethyl β-Chlorovinyl Ketone as a Pharmaceutical Intermediate


1-Penten-3-one, 1-chloro- (CAS 105-32-8), systematically named 1-chloropent-1-en-3-one and commonly referred to as ethyl β-chlorovinyl ketone, is a small-molecule α,β-unsaturated chlorovinyl ketone with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . It exists as a light-yellow oil at ambient temperature, is soluble in acetone, chloroform, and dichloromethane, and exhibits a calculated water solubility of 7.1 g/L at 25 °C . The compound’s defining structural feature is a chlorine atom at the β-position of the vinyl ketone, which creates a conjugated enone system that underpins its differentiated reactivity profile . Industrially, it is established as the essential intermediate in the synthesis of the sedative-hypnotic ethchlorvynol and has been deployed as a key raw material in the multikilogram manufacture of the C16–C20 segment of the pro-resolving lipid mediator Resolvin E1 .

Why Close Analogs of 1-Chloro-1-penten-3-one Cannot Substitute in Pharmacopoeial and Process-Chemistry Routes


Substituting 1-chloro-1-penten-3-one with its nearest structural analogs—such as the non-halogenated parent 1-penten-3-one (CAS 1629-58-9), the saturated isomer 1-chloro-3-pentanone (CAS 32830-97-0), or the bromo congener 2-bromo-1-penten-3-one (CAS 171877-74-0)—introduces disqualifying failures in the two highest-value synthetic routes documented for this compound. The β-chlorine atom is stoichiometrically required for ethchlorvynol formation: the condensation with lithium acetylide proceeds via the intact β-chlorovinyl moiety to yield 1-chloro-3-ethyl-1-penten-4-in-3-ol; the non-halogenated vinyl ketone would produce a structurally and pharmacologically distinct propargyl alcohol . In the Resolvin E1 route, the (E)-vinyl iodide functionality is installed by an addition/elimination sequence on the (E)-β-chlorovinyl ketone, a transformation that cannot be executed with a saturated chloro ketone or a β-bromo analog without fundamentally altering the stereochemical outcome and reaction efficiency . Furthermore, the substantial boiling-point gap between 1-chloro-1-penten-3-one (161 °C at 760 mmHg) and the non-halogenated parent (104 °C at 760 mmHg) precludes one-for-one solvent-swap or distillation protocols in regulated processes .

Quantitative Differentiation Evidence for 1-Chloro-1-penten-3-one (CAS 105-32-8) – Comparator-Backed Procurement Decision Data


Boiling Point and Distillation-Behavior Differentiation vs. Non-Halogenated 1-Penten-3-one

The chloro substitution on the vinyl group elevates the atmospheric-pressure boiling point by approximately 57 °C relative to the non-halogenated parent 1-penten-3-one. This magnitude of shift is consequential for solvent-exchange, fractional-distillation, and vacuum-distillation protocol design in regulated pharmaceutical manufacturing .

Physical property Purification Distillation Process engineering

Exclusive Stoichiometric Precursor to Ethchlorvynol – Irreplaceability in a Clinically Deployed Sedative-Hypnotic API

1-Chloro-1-penten-3-one is the sole documented carbonyl substrate for the industrial synthesis of ethchlorvynol (Placidyl), a sedative-hypnotic that was manufactured at ton scale by Abbott Laboratories. The ethynylation reaction between lithium acetylide and 1-chloro-1-penten-3-one in liquid ammonia followed by acidic work-up yields ethchlorvynol (1-chloro-3-ethyl-1-penten-4-in-3-ol) . Neither the non-halogenated 1-penten-3-one nor the saturated chloro ketone 1-chloro-3-pentanone can produce this specific tertiary acetylenic carbinol structure, because the β-chlorine is required to retain the vinyl chloride pharmacophore in the final drug substance .

Pharmaceutical intermediate Ethchlorvynol API synthesis Ethynylation

Direct Replacement of (S)-Glycidol in Multikilogram Resolvin E1 Segment Synthesis – Enabling Process Scalability and >98% ee

In the improved synthesis of the C16–C20 segment of Resolvin E1 (RvE1) published by Amin et al. (2013), commercially available (E)-1-chloropent-1-en-3-one directly replaced (S)-glycidol as the key raw material. The original route using (S)-glycidol was source-constrained and problematic at larger scale. The revised route installed the (E)-vinyl iodide functionality via an addition/elimination sequence on the β-chlorovinyl ketone, followed by Corey–Bakshi–Shibata (CBS) enantioselective reduction and lipase-catalyzed acetylation to achieve >98% enantiomeric excess. The new route was demonstrated at multikilogram scale to support early clinical production .

Resolvin E1 Process chemistry Enantioselective reduction Sonogashira coupling Scale-up

Aqueous Solubility Differentiation vs. 1-Penten-3-one – Impacting Liquid–Liquid Extraction and Reaction Solvent Design

The calculated aqueous solubility of 1-chloro-1-penten-3-one is 7.1 g/L at 25 °C, whereas the non-halogenated parent 1-penten-3-one is described as practically insoluble in water (immiscible, forming a separate organic phase) . Although both compounds are hydrophobic, the chlorinated derivative exhibits measurably higher water miscibility, which can influence partition coefficients, extraction efficiency, and biphasic reaction performance in aqueous-organic systems .

Solubility Liquid–liquid extraction Formulation Reaction engineering

Regiodivergent Halogenation Selectivity – Three Distinct Product Classes from a Single β-Chlorovinyl Ketone Scaffold

Kim et al. (2015) demonstrated that (E)-β-chlorovinyl ketones, including 1-chloropent-1-en-3-one, undergo soft α-vinyl enolization in the presence of halogen electrophiles to selectively yield three structurally distinct product classes—α,α-dichloropropargyl ketones, α,γ-dihaloallenyl ketones, and 3-halofurans—depending solely on the choice of hard vs. soft electrophile . This regiodivergent nucleophilic behavior is a direct consequence of the β-chlorine leaving-group ability coupled with the conjugated enone system and is not accessible with non-halogenated vinyl ketones, which lack the requisite leaving group for cumulenolate intermediate formation .

Regiodivergent synthesis Halogenation Diversity-oriented synthesis Allenyl ketones Furans

Evidence-Backed Procurement and Application Scenarios for 1-Chloro-1-penten-3-one (CAS 105-32-8)


Pharmaceutical Intermediate Procurement for Ethchlorvynol API Manufacturing or Impurity Reference Standard Synthesis

Organizations engaged in the manufacture of ethchlorvynol (Placidyl) active pharmaceutical ingredient, or in the preparation of ethchlorvynol-related impurity reference standards for pharmacopoeial compliance, must source 1-chloro-1-penten-3-one as the stoichiometric precursor. As documented in the Synthesis of Essential Drugs (Vardanyan & Hruby, 2006), this compound undergoes condensation with acetylene in liquid ammonia to yield the tertiary acetylenic carbinol structure of ethchlorvynol . No alternative carbonyl substrate—including the non-halogenated 1-penten-3-one or the saturated 1-chloro-3-pentanone—can generate the requisite vinyl chloride pharmacophore, making this compound irreplaceable for this legacy drug substance . Procurement specifications should prioritize stereochemical integrity (E/Z ratio) and freedom from non-volatile residues, as these directly affect ethynylation yield and final API purity.

Process-Scale Manufacture of Resolvin E1 C16–C20 Segment – Clinical Supply of Specialized Pro-Resolving Lipid Mediators

For contract manufacturing organizations (CMOs) and pharmaceutical companies scaling up the synthesis of Resolvin E1 or related resolvin-class therapeutic candidates, (E)-1-chloropent-1-en-3-one is the validated key raw material that replaced supply-constrained (S)-glycidol. The process demonstrated by Amin et al. (2013) in Organic Process Research & Development achieves multikilogram throughput with >98% enantiomeric excess at the critical C18 hydroxyl stereocenter through a CBS reduction/lipase-catalyzed acetylation sequence . Procurement for this application demands the (E)-stereoisomer (CAS 58953-12-1) explicitly, as the (Z)-isomer would alter the stereochemical course of the addition/elimination sequence used to install the vinyl iodide for Sonogashira coupling. Buyers should request a certificate of analysis confirming E/Z ratio ≥ 98:2 and purity ≥ 95%.

Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction Using β-Chlorovinyl Ketone Building Blocks

Medicinal chemistry groups pursuing diversity-oriented synthesis of halogenated heterocycles can leverage 1-chloro-1-penten-3-one as a single building block to access three distinct compound libraries (dichloropropargyl ketones, dihaloallenyl ketones, and halofurans) through the regiodivergent halogenation methodology reported by Kim et al. (2015) . This consolidation of starting materials reduces the number of procurement line items, vendor qualification burdens, and inventory management complexity. The (E)-stereochemistry of the starting material is critical for the soft α-vinyl enolization pathway that generates the cumulenolate intermediate; procurement must specify the (E)-isomer for this application. Typical reaction scales in the published work used 0.1–1.0 mmol of substrate, making this compound suitable for both discovery-scale (gram quantities) and library-scale (100 g to 1 kg) procurement.

Physical Separation Protocol Design – Distillation and Liquid–Liquid Extraction Parameter Specification

Process engineers designing purification unit operations for multi-step syntheses involving 1-chloro-1-penten-3-one must account for its boiling point (161 °C at 760 mmHg, or 43–45 °C at 14 Torr) and density (1.047 g/cm³), which differ substantially from the non-halogenated parent 1-penten-3-one (104 °C at 760 mmHg, density 0.85 g/cm³) . The 57 °C boiling-point elevation enables fractional distillation separation from lower-boiling reaction solvents such as THF (66 °C) or dichloromethane (40 °C) that would be impossible with the non-halogenated ketone. The calculated aqueous solubility of 7.1 g/L further informs the design of aqueous washes and extractions, where the finite water miscibility of the chlorinated ketone—in contrast to the practical immiscibility of the parent compound—affects partition ratios and aqueous waste stream composition . Procurement for this purpose should include density, refractive index, and boiling-range specifications on the certificate of analysis.

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